molecular formula C20H17NO5S B3163642 4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid CAS No. 885269-42-1

4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid

Cat. No.: B3163642
CAS No.: 885269-42-1
M. Wt: 383.4
InChI Key: ZFNQOUZSNZLJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid typically involves multiple steps, including the formation of the biphenyl structure, sulfonation, and subsequent coupling with benzoic acid derivatives. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency in forming carbon-carbon bonds . The reaction typically uses palladium catalysts and boron reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. The presence of both the methoxy and sulfonamido groups enhances its versatility in chemical synthesis and biological interactions.

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-26-18-10-4-14(5-11-18)15-6-12-19(13-7-15)27(24,25)21-17-8-2-16(3-9-17)20(22)23/h2-13,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQOUZSNZLJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.